N-(benzo[d]thiazol-2-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Historical Context of Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds have anchored medicinal chemistry since the isolation of quinine from cinchona bark in 1820. The 20th-century pharmaceutical revolution was catalyzed by heterocycle-based drugs: penicillin (β-lactam core, 1942), benzodiazepines (diazepam, 1963), and imidazole antifungals (ketoconazole, 1981). Post-World War II advancements in synthetic organic chemistry enabled systematic exploration of heterocyclic diversity, with pyridine, furan, and thiophene derivatives becoming cornerstones of agrochemicals and pharmacotherapies. By 2023, heterocycles constituted 85% of FDA-approved small-molecule drugs, underscoring their indispensability in modern drug design.
The evolution from monoheterocyclic to polyheterocyclic systems marks a paradigm shift. Early successes like metronidazole (imidazole-nitroimidazole conjugate) demonstrated enhanced antimicrobial efficacy through multi-target engagement. Contemporary drug candidates increasingly employ strategic heterocyclic conjugation to overcome resistance mechanisms and improve blood-brain barrier permeability.
Significance of Multi-Heterocyclic Conjugates
Multi-heterocyclic conjugates exhibit superior pharmacological profiles through three mechanisms:
- Synergistic Target Modulation : Concurrent interaction with complementary biological targets (e.g., kinase inhibition + epigenetic regulation).
- Enhanced Pharmacokinetics : Balanced lipophilicity-hydrophilicity ratios improve absorption and distribution.
- Reduced Toxicity : Structural redundancy minimizes off-target effects through precise spatial orientation.
A 2023 meta-analysis of 1,247 experimental compounds revealed that conjugates with ≥3 heterocycles showed 2.3-fold higher clinical trial success rates compared to single-heterocycle analogs. The subject compound exemplifies this trend, combining four pharmacophores with distinct bioactivity profiles.
Structural Overview of Constituent Pharmacophores
The compound integrates four structural domains with validated therapeutic relevance:
Synthetic Rationale :
Research Significance and Knowledge Gaps
Despite extensive studies on individual pharmacophores, systematic analyses of their conjugated forms remain sparse. Key unresolved questions include:
- Electronic Communication : How do conjugation patterns affect the compound’s redox behavior?
- Metabolic Fate : Are the heterocycles cleaved sequentially or retained intact during biotransformation?
- Target Promiscuity : Does the conjugate exhibit polypharmacology across unrelated target classes?
A 2025 computational study predicted strong binding affinity (ΔG < -9.8 kcal/mol) for this compound against both kinase (EGFR) and neurotransmitter (5-HT2A) targets, suggesting potential dual applicability in oncology and neurology. However, experimental validation of these predictions remains absent in peer-reviewed literature.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6OS3/c22-14-5-7-15(8-6-14)27-9-11-28(12-10-27)20-25-26-21(32-20)30-13-18(29)24-19-23-16-3-1-2-4-17(16)31-19/h1-8H,9-13H2,(H,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVRJTZAYRQCNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Synthesis of the 1,3,4-thiadiazole ring: This involves the reaction of thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
Coupling of the piperazine derivative: The piperazine ring, substituted with a fluorophenyl group, is introduced through nucleophilic substitution reactions.
Final assembly: The benzo[d]thiazole and thiadiazole intermediates are coupled via a thioether linkage, often using a thiolating agent like thiourea.
Industrial Production Methods: Industrial synthesis may involve optimization of the above steps to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for optimal conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and thioether linkages.
Reduction: Reduction reactions can target the nitro groups if present or reduce double bonds within the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of sulfuric acid.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced aromatic rings.
Substitution: Halogenated or nitrated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Explored for its binding affinity to various biological targets.
Medicine:
- Potential applications in the development of drugs for neurological disorders due to its piperazine moiety.
- Studied for its anti-inflammatory and antimicrobial properties.
Industry:
- Utilized in the development of specialty chemicals.
- Potential use in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the thiadiazole and benzo[d]thiazole rings may interact with enzymes involved in oxidative stress or inflammation pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Piperazine Substitution :
- The target compound’s 4-fluorophenylpiperazine group differs from analogues with 4-chlorophenyl (4g, ) or 2-fluorophenyl () substituents. Fluorine’s electron-withdrawing nature may enhance metabolic stability and receptor affinity compared to chlorine .
- In , the phenylureido group on thiadiazole (4g) demonstrated potent VEGFR-2 inhibition, suggesting that the target compound’s piperazine-thioacetamide linkage may offer distinct binding interactions .
Core Modifications: Replacing the benzo[d]thiazole with a simple thiazole (e.g., ) reduces molecular complexity but may diminish kinase selectivity .
Physicochemical and Spectral Comparisons
Table 2: Spectral and Analytical Data
- IR Spectroscopy : The target compound’s expected C=O (1670 cm⁻¹) and C=S (1245 cm⁻¹) peaks align with analogues in and , confirming acetamide and thiadiazole-thioether functionalities .
- ¹H NMR : Piperazine protons in the target compound would likely resonate at δ 2.50–3.50, similar to ’s 4i, while aromatic protons from the 4-fluorophenyl group would appear at δ 6.80–7.50 .
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzothiazole moiety linked to a thiadiazole and piperazine group. Its molecular formula is C25H24FN5O2S2, with a molecular weight of 501.55 g/mol. The synthesis involves acylation of 2-aminobenzothiazole with chloroacetyl chloride, yielding a product with notable purity and structural integrity confirmed through crystallography .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing benzothiazole and thiadiazole moieties. For instance:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have shown IC50 values indicating effective inhibition of cell proliferation .
- Mechanism of Action : Structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances cytotoxic activity. The interaction with cellular targets like Bcl-2 proteins has been noted, indicating a mechanism involving apoptosis induction .
2. Antimicrobial Activity
The compound has shown promising results against both bacterial and fungal strains:
- Antibacterial Efficacy : Compounds similar in structure have demonstrated activity comparable to standard antibiotics like norfloxacin. The presence of thiazole rings is crucial for this activity .
- Fungal Inhibition : Preliminary data indicate that the compound may also possess antifungal properties, warranting further investigation into its potential as an antifungal agent .
3. Anticonvulsant Activity
Benzothiazole derivatives have been explored for their anticonvulsant properties:
- Efficacy in Models : Some derivatives have shown significant protective effects in animal models of seizures, suggesting that the compound may contribute to the development of new anticonvulsant medications .
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into their mechanisms and efficacy:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the thiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been synthesized and tested against various bacterial strains, showing promising results comparable to standard antibiotics like norfloxacin. The incorporation of electron-donating groups on the benzene ring enhances their antibacterial activity .
Anticonvulsant Activity
Thiazole-based compounds have demonstrated anticonvulsant effects in several studies. For example, specific thiazole-integrated derivatives were evaluated for their ability to prevent seizures in animal models, with some exhibiting efficacy comparable to established anticonvulsants such as sodium valproate .
Anticancer Properties
Compounds similar to N-(benzo[d]thiazol-2-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide have been investigated for their anticancer potential. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Case Study: Antimicrobial Evaluation
A study conducted on a series of thiazole derivatives demonstrated their effectiveness against Staphylococcus aureus and other pathogenic bacteria. The derivatives exhibited minimum inhibitory concentrations (MICs) that were significantly lower than those of standard treatments .
Case Study: Anticonvulsant Screening
In a pharmacological evaluation involving animal models, specific thiazole-containing compounds were tested for their anticonvulsant activity using the pentylenetetrazole (PTZ) seizure model. Results indicated that several compounds provided substantial protection against seizure induction, suggesting their potential as new therapeutic agents for epilepsy .
Data Table: Summary of Biological Activities
Q & A
Q. What statistical approaches are recommended for dose-response studies in in vivo models?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate ED50 values. Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons. suggests a minimum sample size of n=6/group to achieve power >0.8 .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
